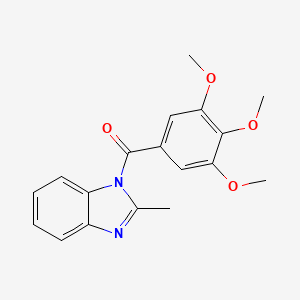
(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone is an organic compound that features a benzimidazole ring substituted with a methyl group and a methanone group attached to a trimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the condensation of 2-methylbenzimidazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like 2-methylbenzimidazole and 2-phenylbenzimidazole.
Trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid.
Uniqueness
(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone is unique due to the combination of its benzimidazole and trimethoxyphenyl moieties, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
(2-methylbenzimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-19-13-7-5-6-8-14(13)20(11)18(21)12-9-15(22-2)17(24-4)16(10-12)23-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSIDNAUVNQMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B5734622.png)
![2-(4-Methoxyphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5734626.png)
![N,N-dimethyl-4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)aniline](/img/structure/B5734628.png)
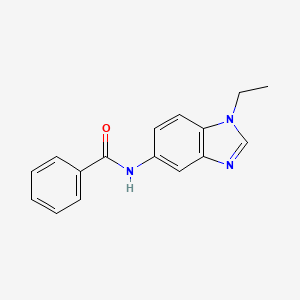
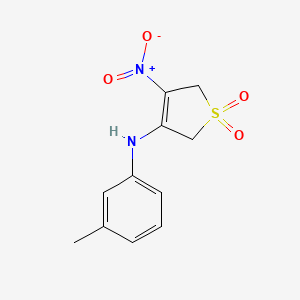
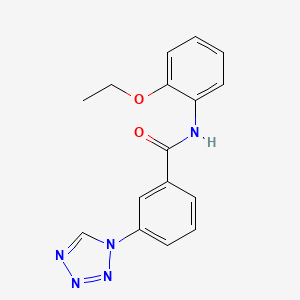
![2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole](/img/structure/B5734670.png)
![2-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5734674.png)
![1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B5734699.png)
![2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol](/img/structure/B5734713.png)
![1-[(phenylthio)acetyl]pyrrolidine](/img/structure/B5734721.png)
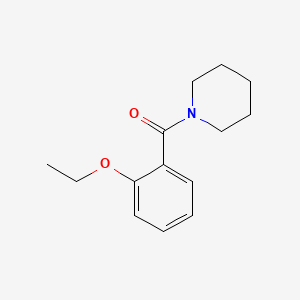
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B5734733.png)
![5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-](/img/structure/B5734742.png)
